2-Cyclodecen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10035-97-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2Z)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6- |
InChI Key |
ZJVWSGLEWZZJFQ-VURMDHGXSA-N |
SMILES |
C1CCCC=CC(=O)CCC1 |
Isomeric SMILES |
C1CCC/C=C\C(=O)CCC1 |
Canonical SMILES |
C1CCCC=CC(=O)CCC1 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
In organic chemistry, 2-Cyclodecen-1-one serves as a key building block for synthesizing complex molecules. Its reactivity allows it to participate in several types of reactions:
- Cycloadditions : The compound can undergo Diels-Alder reactions, forming larger cyclic structures that are valuable in drug development.
- Functionalization : Its double bond can be easily functionalized, leading to the formation of various derivatives that have enhanced biological activities.
Table 1: Synthesis Methods for this compound
| Method | Yield (%) | Reference |
|---|---|---|
| Dehydrogenation of cyclodecanone | 88 | Baran Lab |
| Diels-Alder reaction with dienophiles | Variable | Various studies |
Medicinal Chemistry
Research has highlighted the potential pharmacological properties of this compound and its derivatives. The compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly in colorectal adenocarcinoma and acute monocytic leukemia models. For instance, extracts containing this compound demonstrated cytotoxic effects at concentrations as low as 10 µg/mL .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens, indicating potential applications in developing new antimicrobial agents.
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Test Organism/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antitumor | Colorectal adenocarcinoma | 10 | |
| Antitumor | Acute monocytic leukemia | 10 | |
| Antimicrobial | Various bacteria | Variable |
Materials Science
In materials science, this compound is explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for:
- Synthesis of Polymers : The compound can be utilized to create polymers with specific properties by incorporating it into polymer matrices.
- Coatings and Adhesives : Due to its chemical stability and reactivity, it is being investigated for applications in coatings and adhesives.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of a series of compounds derived from this compound on colorectal adenocarcinoma cells. The results indicated a significant reduction in cell viability at varying concentrations, suggesting that these derivatives could be promising candidates for further development as anticancer agents.
Case Study 2: Polymer Development
Research focused on the polymerization of this compound with other monomers to develop new materials with enhanced mechanical properties. The resulting polymers showed improved thermal stability and mechanical strength compared to traditional materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyclodecen-1-one with structurally related cyclic ketones, emphasizing molecular characteristics, thermochemical data, and applications:
Structural and Thermochemical Differences
- Ring Strain : Smaller rings like 2-cyclopenten-1-one exhibit higher strain due to bond angle distortion, enhancing reactivity in ring-opening reactions (e.g., Diels-Alder additions) . In contrast, 2-cycloocten-1-one and larger analogs like this compound have reduced strain, favoring stability and slower reaction kinetics .
- Thermochemical Data: For 2-cyclopenten-1-one, clustering reactions with sodium ions (Na⁺) show a free energy change (ΔrG°) indicative of moderate electrophilicity . Larger enones like this compound likely exhibit weaker electrophilic character due to delocalized electron density across the extended conjugated system.
Preparation Methods
Reaction Mechanism
The process begins with the generation of a silyl enol ether intermediate from a preformed cyclodecyne precursor. Silicon coordination stabilizes the transition state during the Friedel-Crafts alkylation, enabling selective formation of the ten-membered ring. The final step involves oxidative cleavage of the silicon moiety to yield the α,β-unsaturated ketone.
Key conditions include:
Challenges and Isomerization
A critical limitation of this method is the compound’s instability during chromatography. Exposure to silica gel induces isomerization to bicyclo[4.4.0]dec-1(6)-en-2-one , a fused bicyclic structure, via a suprafacial-sigmatropic shift. This side reaction reduces the yield of this compound to <40% unless rapid purification techniques (e.g., flash distillation) are employed.
Comparative Analysis of Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
